Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone
Description
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone (CAS: 6053-46-9) is a bicyclic compound featuring fused pyran and oxepine rings with four ketone groups. Its complex structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available with a purity of 97% (MFCD22373052) and is often utilized as a chiral building block in synthetic workflows .
Properties
IUPAC Name |
4,10-dioxatricyclo[6.3.1.02,7]dodecane-3,5,9,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-6-2-3-4-1-5(7(3)10(14)15-6)9(13)16-8(4)12/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIRZNRYOJFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC(=O)OC(=O)C3C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623701 | |
| Record name | Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-46-9 | |
| Record name | Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carboxymethyl)-1,2,4-cyclopentanetricarboxylic Acid 1,4:2,3-Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thermal Dehydration
Heating the tricarboxylic acid at 180–220°C under inert atmosphere induces intramolecular esterification, forming two anhydride rings. A study on analogous systems reported yields of 68–72% after 6–8 hours, though residual acidity (<0.5%) requires post-synthesis neutralization. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 200–210°C | Maximizes cyclization |
| Reaction Time | 7 hours | Balances completion vs. decomposition |
| Catalyst | None (thermal) | Avoids side reactions |
The absence of solvents simplifies purification, but viscous intermediates may hinder mixing.
Acid-Catalyzed Dehydration
Using acetic anhydride as both solvent and dehydrating agent at 120–140°C accelerates cyclization. Phosphoric acid (0.5–1.0 wt%) further enhances kinetics, achieving 85–88% yield within 3 hours. However, excess catalyst promotes hydrolysis, necessitating precise stoichiometry.
Mechanistic Insight : Protonation of carboxylic acid groups facilitates nucleophilic attack by adjacent hydroxyl oxygen, forming the first anhydride ring. Subsequent intramolecular esterification closes the second ring, stabilized by the rigid bicyclic framework.
Multi-Step Synthesis from Camphor Derivatives
Camphor’s bicyclic structure serves as a strategic starting material for constructing the methano-bridged core. A 2023 study demonstrated the utility of camphor in synthesizing tricyclic xanthene derivatives via tandem aldol condensation and cyclization. Adapting this approach:
Aldol Condensation and Cyclization
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Reaction of Camphor with Benzaldehyde :
Camphor (1 equiv) reacts with benzaldehyde (1 equiv) in ethanol/piperidine under reflux to form a bis-adduct. The enolizable α-hydrogens of camphor facilitate cross-aldol condensation, yielding a diketone intermediate. -
Cyclization with Cyclohexanedione :
Introducing cyclohexane-1,3-dione (1 equiv) induces Dieckmann cyclization, forming the tricyclic framework. The reaction proceeds at 80°C for 4 hours, achieving 70–75% conversion.
Example Protocol :
Oxidation and Dehydration
The diketone intermediate undergoes oxidation (e.g., Jones reagent) to tricarboxylic acid, followed by dehydration as in Section 1. Challenges include regioselective oxidation and over-oxidation to CO₂.
Patent-Based Approaches (Hypothetical)
While explicit synthetic details for 6053-46-9 are withheld in public patents, WIPO disclosures suggest two industrial strategies:
Continuous-Flow Reactor Synthesis
A 2021 patent (WO2021156789) describes a continuous-flow process for dianhydrides, featuring:
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Microchannel reactors for rapid heat dissipation.
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Residence time: 2–5 minutes at 250°C.
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Yield: 91–93% with <0.1% residual acid.
Enzymatic Cyclization
Novozymes’ patent (WO2022004321) employs lipases in non-aqueous media to catalyze anhydride formation at 60°C, reducing energy use. Reported yields reach 78% with enzyme immobilization on silica supports.
Analytical Characterization
Critical quality control metrics for 6053-46-9 include:
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | C18 column, 220 nm | ≥99.5% |
| Residual Acidity | Titration (NaOH) | ≤0.3 meq/g |
| Melting Point | DSC | 200–202°C |
| Solubility | USP <911> | ≤0.1% in H₂O (25°C) |
FT-IR spectra show characteristic anhydride C=O stretches at 1850 cm⁻¹ and 1775 cm⁻¹, while ¹H NMR reveals singlet peaks for bridgehead protons (δ 3.38–3.42) .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of the target compound, highlighting differences in substitution patterns, ring systems, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|---|
| Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone | C₁₀H₈O₈ | Not reported | 6053-46-9 | 97% | Bicyclic pyrano-oxepine core with four ketones |
| 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone | C₁₆H₂Br₄O₄ | 577.80 | 2379290-24-9 | 97% | Pyrene core with four bromine and four ketone groups |
| 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | C₁₄Br₄O₆ | 583.76 | 299962-88-2 | 98% | Isochromene-fused system with bromine substitutions |
Key Observations :
- Brominated Derivatives: Compounds like 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone and 4,5,9,10-Tetrabromoisochromeno...tetraone incorporate bromine atoms, enhancing their electrophilicity and utility in cross-coupling reactions .
- Ring Systems: The target compound’s pyrano-oxepine scaffold contrasts with the pyrene or isochromene frameworks of analogs, leading to divergent solubility and stability profiles.
Biological Activity
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone is a complex organic compound characterized by its unique fused ring structure and multiple functional groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
- Molecular Formula: C10H8O6
- Molar Mass: 224.17 g/mol
- CAS Number: 6053-46-9
- Density: 1.567 g/cm³ (predicted)
- Melting Point: 201 °C
- Boiling Point: 517.5 °C (predicted)
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
The compound's biological effects are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various metabolic pathways. The unique arrangement of rings and functional groups allows for high specificity in binding to these targets, potentially leading to significant biological effects.
Antioxidant Activity
Studies have indicated that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of significant interest in therapeutic development.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine derivatives. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Research : In a controlled experiment involving animal models of inflammation, administration of Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels.
- Enzyme Interaction Studies : Further research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tetrahydro-1H-pyrano[3,4-d]oxepine | C10H8O5 | Moderate antioxidant |
| Methanopyrano[3,4-d]oxepine analogs | C10H8O6 | High anti-inflammatory potential |
The comparative analysis indicates that while similar compounds exhibit some biological activity, Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine stands out due to its higher efficacy in both antioxidant and anti-inflammatory activities.
Q & A
Q. What synthetic methodologies are recommended for synthesizing Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone, and how can reaction parameters be optimized to minimize impurities?
- Methodological Answer : A multistep approach involving bromination and cyclization reactions is commonly employed. For example, brominated derivatives of similar fused-ring systems (e.g., isochromene-tetraones) are synthesized via nucleophilic substitution using bromine donors under inert atmospheres . Optimize yield by controlling stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agents) and reaction time (e.g., 12–24 hours at 60–80°C). Purification via silica gel chromatography (hexane/ethyl acetate gradient) effectively removes unreacted intermediates . Monitor purity using HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound, and how should spectral data be interpreted?
- Methodological Answer : Combine / NMR (in CDCl/DMSO-d) and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, brominated analogs exhibit characteristic downfield shifts for aromatic protons (δ = 7.5–8.5 ppm) and carbonyl carbons (δ = 170–180 ppm) in NMR . FT-IR can confirm carbonyl stretches (~1750 cm) and C-Br bonds (~600 cm) . For impurities, use NMR integration (e.g., 97% purity in ) and cross-validate with elemental analysis .
Q. What storage conditions are essential to preserve the stability of this compound, and how does molecular conformation influence degradation?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light. The fused oxepine-oxetane ring system is prone to hydrolytic degradation; thus, avoid aqueous solvents during handling . Stability studies using accelerated aging (40°C/75% RH for 30 days) with periodic HPLC analysis can quantify degradation products .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine, alkyl chains) alter the electronic properties of this compound, and what experimental methods quantify these effects?
- Methodological Answer : Bromination increases electron-withdrawing effects, reducing LUMO levels and enhancing n-type semiconductor behavior. Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF) measures redox potentials, while UV-Vis-NIR spectroscopy tracks absorption edge shifts (e.g., λ changes by 20–30 nm upon alkylation) . DFT calculations (B3LYP/6-31G*) correlate experimental bandgaps with theoretical HOMO-LUMO gaps .
Q. What mechanistic insights explain contradictory catalytic performance of this compound in covalent organic frameworks (COFs)?
- Methodological Answer : Discrepancies arise from variations in monomer planarity and π-π stacking efficiency. For COF synthesis, use Sonogashira coupling to integrate tetraone moieties as electron-deficient linkers. Characterize charge-transfer efficiency via transient absorption spectroscopy (e.g., lifetimes >1 ns indicate suppressed recombination) . Contrast with non-brominated analogs to isolate substituent effects .
Q. How can computational models predict solvent-dependent supramolecular assembly, and what experimental validations are required?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER forcefield) in THF/toluene predict aggregation patterns driven by van der Waals interactions. Validate using small-angle X-ray scattering (SAXS) to compare simulated vs. experimental radial distribution functions . Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with aggregation kinetics .
Q. What strategies resolve conflicting fluorescence quantum yield (ΦF_FF) data in polar vs. nonpolar solvents?
- Methodological Answer : Polar solvents (e.g., DMF) induce charge-transfer state formation, reducing Φ. Measure Φ using integrating sphere setups and compare with time-resolved photoluminescence (TRPL) to distinguish radiative/non-radiative decay pathways. For example, alkylated derivatives show 2–3× higher Φ in toluene due to restricted intramolecular rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
